molecular formula C14H9Cl2N3O2S B2892049 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide CAS No. 899734-55-5

2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide

Cat. No.: B2892049
CAS No.: 899734-55-5
M. Wt: 354.21
InChI Key: DSFIITSXUPXZPR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is a complex organic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group and a thieno[2,3-d]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy group and the thieno[2,3-d]pyrimidinyl core. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dichlorophenoxy group makes it susceptible to electrophilic substitution reactions, while the thieno[2,3-d]pyrimidinyl core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: This compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenoxy)acetamide: Similar in structure but lacks the thieno[2,3-d]pyrimidinyl core.

  • N-(Thieno[2,3-d]pyrimidin-4-yl)acetamide: Similar core structure but without the dichlorophenoxy group.

  • 2,4-Dichlorophenol: Contains the dichlorophenoxy group but lacks the thieno[2,3-d]pyrimidinyl core.

Uniqueness: 2-(2,4-Dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is unique due to the combination of the dichlorophenoxy group and the thieno[2,3-d]pyrimidinyl core, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-thieno[2,3-d]pyrimidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-8-1-2-11(10(16)5-8)21-6-12(20)19-13-9-3-4-22-14(9)18-7-17-13/h1-5,7H,6H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFIITSXUPXZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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